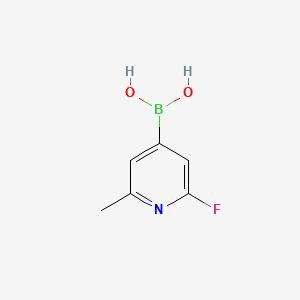

(2-Fluoro-6-methylpyridin-4-YL)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Fluoro-6-methylpyridin-4-YL)boronic acid is an organoboron compound with the molecular formula C6H7BFNO2. It is a derivative of pyridine, featuring a boronic acid functional group attached to a fluorinated and methylated pyridine ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the synthesis of complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-6-methylpyridin-4-YL)boronic acid typically involves the borylation of the corresponding halogenated pyridine derivative. One common method is the palladium-catalyzed borylation of 2-fluoro-6-methylpyridine using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency .

Análisis De Reacciones Químicas

Types of Reactions: (2-Fluoro-6-methylpyridin-4-YL)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The fluorine atom on the pyridine ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Alcohols or ketones.

Substitution: Substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

(2-Fluoro-6-methylpyridin-4-YL)boronic acid has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of (2-Fluoro-6-methylpyridin-4-YL)boronic acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active molecules . The fluorine and methyl groups on the pyridine ring can influence the compound’s reactivity and binding affinity, enhancing its effectiveness in specific applications .

Comparación Con Compuestos Similares

- (2-Fluoro-4-methylpyridin-3-YL)boronic acid

- (2-Fluoro-5-methylpyridin-4-YL)boronic acid

- (2-Chloro-6-methylpyridin-4-YL)boronic acid

Comparison: (2-Fluoro-6-methylpyridin-4-YL)boronic acid is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring. This positioning can significantly influence the compound’s reactivity and selectivity in chemical reactions compared to its analogs . For example, the fluorine atom at the 2-position can enhance the compound’s stability and electron-withdrawing properties, making it more suitable for certain applications .

Actividad Biológica

(2-Fluoro-6-methylpyridin-4-YL)boronic acid, with the Chemical Abstracts Service number 1218790-38-5, is a boronic acid derivative characterized by a pyridine ring substituted with a fluorine atom and a methyl group. This compound is significant in organic synthesis, particularly in cross-coupling reactions like the Suzuki coupling. Its unique structure and properties make it a subject of interest in medicinal chemistry, especially regarding its biological activities.

The molecular formula of this compound is C6H7BFNO2, with a molecular weight of approximately 237.08 g/mol. The compound's structural characteristics allow it to participate in various chemical reactions, enhancing its utility in synthetic organic chemistry.

Key Physical Properties:

- Molecular Weight: 237.08 g/mol

- Solubility: Soluble in polar solvents

- Reactivity: Forms reversible covalent bonds with diols

The biological activity of this compound primarily stems from its ability to engage in nucleophilic attacks due to the electron-deficient nature of the boron atom. This property facilitates its role as an effective coupling partner in organic synthesis.

1. Cancer Therapy

Recent studies have highlighted the potential anticancer properties of this compound derivatives. For instance, compounds derived from this boronic acid have shown significant cytotoxicity against various cancer cell lines, including:

- FaDu Hypopharyngeal Tumor Cells: Demonstrated better cytotoxicity and apoptosis induction compared to standard treatments like bleomycin .

2. Mechanistic Insights

The mechanism through which these compounds exert their anticancer effects often involves inhibition of key enzymes and pathways associated with tumor growth:

- IKKb Inhibition: Some derivatives have been identified as potent inhibitors of IKKb, which plays a crucial role in NF-κB signaling, a pathway often dysregulated in cancers .

3. Alzheimer’s Disease

There is emerging evidence suggesting that this compound derivatives may also have applications in treating neurodegenerative diseases such as Alzheimer’s:

- Cholinesterase Inhibition: Certain derivatives have shown promising results in inhibiting acetylcholinesterase and butyrylcholinesterase, which are critical targets for Alzheimer's treatment .

Data Table: Biological Activity Overview

| Compound | Target | Activity | IC50 Value |

|---|---|---|---|

| (2-Fluoro-6-methylpyridin-4-YL)BA | FaDu Tumor Cells | Cytotoxicity | Not specified |

| Derivative A | IKKb | Inhibition | Not specified |

| Derivative B | Acetylcholinesterase | Inhibition | Not specified |

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound derivatives:

-

Study on Anticancer Activity:

- Researchers synthesized various derivatives and tested their effects on FaDu cells.

- Results indicated that specific substitutions on the pyridine ring enhanced cytotoxicity.

-

Alzheimer’s Disease Model:

- A derivative was tested for its ability to cross the blood-brain barrier and inhibit cholinesterases.

- The study found significant improvements in cognitive function in animal models.

Propiedades

IUPAC Name |

(2-fluoro-6-methylpyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c1-4-2-5(7(10)11)3-6(8)9-4/h2-3,10-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBRCDSBHIADKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC(=C1)F)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.